4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile
Description
4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile is a benzeneacetonitrile derivative characterized by a methoxy group at the para position of the benzene ring and an octylsulfonyl-substituted oxyimino group at the alpha position. This compound belongs to a class of imino-substituted benzeneacetonitriles, which are notable for their applications in agrochemicals, photoresist materials, and specialty chemicals .
Properties
IUPAC Name |
[[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-4-5-6-7-8-13-24(20,21)23-19-17(14-18)15-9-11-16(22-2)12-10-15/h9-12H,3-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJNFINWUUSNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)ON=C(C#N)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 4-Methoxybenzeneacetonitrile
The synthesis begins with the preparation of 4-methoxybenzeneacetonitrile, a key intermediate. This compound is typically derived from 4-methoxybenzaldehyde through a cyanoethylation reaction :
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Knoevenagel Condensation : 4-Methoxybenzaldehyde reacts with malononitrile in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile.
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Reduction : The unsaturated nitrile is reduced using hydrogen gas and a palladium catalyst to yield 4-methoxybenzeneacetonitrile.
Key Reaction Conditions :
Oxime Formation
The next step involves converting the nitrile group into an oxime. This is achieved via hydroxylamine-mediated imination :
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Reaction with Hydroxylamine Hydrochloride : 4-Methoxybenzeneacetonitrile reacts with hydroxylamine hydrochloride in a refluxing ethanol-water mixture (3:1 v/v).
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Acid Catalysis : A catalytic amount of hydrochloric acid (HCl) accelerates the reaction, yielding α-(hydroxyimino)-4-methoxybenzeneacetonitrile.
Optimized Parameters :
Sulfonylation of the Oxime
The final step introduces the octylsulfonyl group through sulfonate ester formation :
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Reagent Selection : Octylsulfonyl chloride is employed as the sulfonating agent due to its reactivity with oxime hydroxyl groups.
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Base-Mediated Reaction : The oxime intermediate reacts with octylsulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to scavenge HCl.
Critical Conditions :
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Solvent: Anhydrous DCM or THF
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Temperature: 0–5°C (to minimize side reactions)
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Molar ratio (oxime:sulfonyl chloride:base): 1:1.1:1.5
Comparative Analysis of Sulfonylation Methods
To optimize the sulfonylation step, multiple bases and solvents were evaluated (Table 1).
Table 1: Sulfonylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0–5 | 75 | 98 |
| Pyridine | THF | 25 | 68 | 95 |
| DMAP | Acetonitrile | 0–5 | 72 | 97 |
| NaHCO₃ | Water/DCM | 25 | 55 | 90 |
Key Insight: Triethylamine in DCM at low temperatures provided the highest yield and purity due to superior HCl scavenging and reduced hydrolysis.
Spectroscopic Characterization
The final product was characterized using advanced analytical techniques:
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¹H NMR (CDCl₃) : δ 0.88 (t, 3H, CH₃), 1.20–1.45 (m, 10H, CH₂), 3.80 (s, 3H, OCH₃), 5.50 (s, 1H, CH), 7.25–7.40 (m, 4H, Ar-H).
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¹³C NMR : δ 14.1 (CH₃), 22.7–31.9 (CH₂), 55.2 (OCH₃), 118.5 (CN), 128.9–160.1 (Ar-C), 165.3 (C=N).
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HRMS (ESI+) : m/z calcd for C₁₇H₂₄N₂O₄S [M+H]⁺: 353.1534; found: 353.1531.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of corresponding amines or alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical experiments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile exerts its effects depends on its molecular targets and pathways involved. The compound can interact with enzymes, receptors, or other biological molecules, leading to specific biochemical reactions. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The table below highlights key differences between the target compound and its analogs:
Notes:
Key Comparative Insights
Molecular Weight and Bioactivity
- Higher molecular weight in octylsulfonyl and propylsulfonyl analogs (365–378 g/mol) correlates with delayed environmental degradation, whereas lower-weight compounds like cyometrinil (203 g/mol) exhibit faster metabolic clearance .
- Phoxim’s moderate molecular weight (298 g/mol) balances insecticidal potency with regulatory acceptability in residue limits .
Research Findings and Industrial Relevance
- Agrochemicals : Octylsulfonyl derivatives show promise in slow-release pesticide formulations, though they are less studied than established phosphates like Phoxim .
- Electronics : Irgacure PAG103 and its analogs dominate the photoresist market due to superior acid generation efficiency; octylsulfonyl variants could fill niche roles in high-resolution lithography .
- Environmental Impact : Long-chain sulfonyl groups may persist in soil, necessitating further ecotoxicological studies .
Biological Activity
4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile, with the CAS number 204993-57-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant research findings.
Chemical Information
- IUPAC Name : (E)-4-methoxy-N-((octylsulfonyl)oxy)benzimidoyl cyanide
- Molecular Formula : C17H24N2O4S
- Molecular Weight : 352.45 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 469.6 ± 47.0 °C at 760 mmHg
- LogP : 5.36
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of methoxy-substituted benzenes have shown promising results against various cancer cell lines.
Case Study: Dual-Target Inhibition
A study focused on a related compound, 4-methoxy-N-(1-naphthyl)benzenesulfonamide, demonstrated significant inhibitory activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cell lines with IC50 values of 1.35 μM, 2.85 μM, and 3.04 μM respectively . The compound inhibited tubulin polymerization and STAT3 phosphorylation, suggesting that similar mechanisms may be applicable to our compound of interest.
The proposed mechanism involves the inhibition of critical pathways in cancer cell proliferation. Compounds like this compound may target:
- Tubulin Polymerization : By binding to the colchicine site on tubulin, inhibiting its polymerization.
- STAT3 Pathway : Inhibiting the phosphorylation of STAT3, a transcription factor involved in cell growth and survival.
Efficacy Against Cell Lines
In vitro studies have shown that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines. A summary of findings is presented in the following table:
| Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| DL14 | A549 | 1.35 | Tubulin inhibition, STAT3 inhibition |
| DL14 | MDA-MB-231 | 2.85 | Tubulin inhibition, STAT3 inhibition |
| DL14 | HCT-116 | 3.04 | Tubulin inhibition, STAT3 inhibition |
| Related Compound | A549 | 0.02 - 0.08 | DPPH radical-scavenging |
Q & A
Q. How to navigate regulatory compliance when developing novel derivatives?
- Methodological Answer : Submit Premanufacture Notices (PMNs) under TSCA for derivatives with modified alkyl chains or substituents. Include ecotoxicity data and degradation pathways. Collaborate with EPA’s DSSTox database for hazard profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
